Cas no 58785-63-0 (2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-)

2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)- structure
58785-63-0 structure
Product Name:2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-
Numero CAS:58785-63-0
MF:C44H76O14
MW:829.065855979919
CID:375342
PubChem ID:10101992
Update Time:2025-04-19

2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-
    • lonomycin
    • Antibiotic DE-3936
    • Emericid
    • LogP
    • Lonomycin A
    • UNII-P54LV930KA
    • P54LV930KA
    • (S)-2-((2R,3R,4S,5R,6S)-2-hydroxy-6-((S)-1-((2S,5R,7S,8R,9S)-2-((2S,2'R,3'S,4'R,5R,5'R)-5'-((2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyltetrahydro-2H-pyran-2-yl)-4'-methoxy-2,3'-dimethyloctahydro-[2,2'-bifuran]-5-yl)-9-methoxy-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)ethyl)-4-methoxy-3,5-dimethyltetrahydro-2H-pyran-2-yl)propanoic acid
    • 58785-63-0
    • Q27286191
    • Antibiotic DE 3936
    • DTXSID501319102
    • NS00011836
    • Antibiotic TM 481
    • LONOMYCIN A [MI]
    • SCHEMBL456048
    • (2S)-2-[(2R,3R,4S,5R,6S)-2-hydroxy-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,4R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid
    • Inchi: 1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46)/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,31+,32-,33+,34+,35-,36+,37-,38-,40+,41+,42+,43-,44-/m1/s1
    • Chiave InChI: BKZOUCVNTCLNFF-IGXZVFLKSA-N
    • Sorrisi: O1[C@H](CC[C@@]1(C)[C@H]1[C@@H](C)[C@H]([C@H]([C@@H]2[C@@H](C)[C@@H]([C@@H](C)[C@@](C)(O)O2)OC)O1)OC)[C@]1(C)CC[C@]2(C[C@@H]([C@@H](C)[C@@H]([C@@H](C)[C@@H]3[C@H](C)[C@@H]([C@@H](C)[C@@]([C@@H](C(=O)O)C)(O)O3)OC)O2)OC)O1

Proprietà calcolate

  • Massa esatta: 828.523507
  • Massa monoisotopica: 828.523507
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 11
  • Complessità: 1450
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 22
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 170
  • XLogP3: 5.5

Proprietà sperimentali

  • Densità: 1.0642 (rough estimate)
  • Punto di fusione: 109-114°
  • Punto di ebollizione: 683.74°C (rough estimate)
  • Punto di infiammabilità: 230.4°C
  • Indice di rifrazione: 1.6130 (estimate)
  • pka: pKa (66% acetone) 5.9(at 25℃)
  • Rotazione specifica: D20 +66.6° (c = 1 in CHCl3); D23 +57.5° (c = 0.40 in CH2Cl2)

2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)- Letteratura correlata

58785-63-0 (2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-) Prodotti correlati

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.